O-5-Bromopyridin-3-yl dimethylcarbamothioate
Description
Properties
IUPAC Name |
O-(5-bromopyridin-3-yl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2OS/c1-11(2)8(13)12-7-3-6(9)4-10-5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLIIDNTFHXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682450 | |
| Record name | O-(5-Bromopyridin-3-yl) dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-14-7 | |
| Record name | O-(5-Bromopyridin-3-yl) dimethylcarbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Substrate : 5-Bromopyridine-3-thiol (hypothetical intermediate)
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Reagent : Dimethylcarbamoyl chloride (1.2–1.5 equivalents)
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Base : Potassium carbonate or sodium hydride (2.0 equivalents)
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature : 0–25°C
-
Reaction Time : 4–6 hours
Mechanism
The thiol group acts as a nucleophile, displacing the chloride from dimethylcarbamoyl chloride to form the thiocarbamate bond. The base neutralizes HCl byproducts, driving the reaction forward.
Purification
Post-reaction, the mixture is poured into ice water to precipitate the product, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Final purification may involve recrystallization from a hexane/ethyl acetate mixture.
Grignard Reagent-Mediated Synthesis
Building on the synthesis of 5-bromopyridine-3-formaldehyde, a Grignard reagent could introduce a thiocarbamate group via a multi-step sequence.
Synthetic Steps
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Formation of the Grignard Intermediate :
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Reaction Conditions :
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Grignard Reagent : Isopropyl magnesium bromide (1.2 equivalents)
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Electrophile : Dimethylthiocarbamoyl chloride (1.5 equivalents)
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Solvent : THF
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Temperature : -10°C to 25°C
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Key Challenges
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Competitive Side Reactions : The bromine atom at the 5-position may undergo unintended substitution.
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Mitigation : Slow addition of the electrophile and strict temperature control.
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling could install the dimethylcarbamothioate group onto a pre-functionalized pyridine ring, as demonstrated in the synthesis of phosphonic acid diethyl esters.
Protocol
Yield Optimization
-
Post-Reaction Workup : Aqueous extraction removes inorganic salts, while distillation under reduced pressure isolates the product.
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, continuous flow reactors could enhance the Grignard method’s efficiency by improving heat dissipation and reducing side reactions . Safety protocols must address thiocarbamate toxicity, necessitating closed-system handling and rigorous waste management.
Chemical Reactions Analysis
Types of Reactions
O-5-Bromopyridin-3-yl dimethylcarbamothioate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
O-5-Bromopyridin-3-yl dimethylcarbamothioate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-5-Bromopyridin-3-yl dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylcarbamothioate group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between O-5-Bromopyridin-3-yl dimethylcarbamothioate and selected analogs:
Key Observations:
- This structural difference likely enhances binding to enzymatic targets compared to flexible analogs .
- Electronic Properties: Bromine’s electron-withdrawing effect may stabilize the carbamothioate group, reducing hydrolysis rates compared to non-halogenated analogs. In contrast, 5-bromonicotinic acid’s carboxylic acid group confers higher water solubility and acidity .
- Biological Activity: While fenothiocarb and prosulfocarb are established pesticides, the target compound’s bromopyridine group could enhance specificity toward pests resistant to aliphatic carbamothioates .
Intermolecular Interactions and Crystallography
By analogy, bromine in the target compound may engage in Br···S or Br···O interactions, influencing crystal packing and melting points .
Biological Activity
O-5-Bromopyridin-3-yl dimethylcarbamothioate is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of a bromine atom, a pyridine ring, and a dimethylcarbamothioate moiety. Its structure is crucial for its biological interactions and efficacy.
This compound exhibits several biological activities:
- Proteasome Inhibition : Similar compounds have shown promise as proteasome inhibitors, which are critical in regulating protein degradation pathways. The inhibition of the chymotrypsin-like (CT-L) activity of the proteasome has been linked to anticancer effects due to the accumulation of pro-apoptotic factors .
- Antitumor Activity : The compound has been evaluated in various cancer models. For instance, in studies involving renal cell carcinoma xenografts, compounds with similar structures demonstrated significant reductions in tumor growth and altered expression of hypoxia-inducible factors (HIFs) .
- Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic pathways, which could lead to reduced cell proliferation in cancerous tissues.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological effects of this compound and related compounds:
- Study on Renal Cell Carcinoma : In a study involving 786-O xenograft-bearing mice, treatment with compounds structurally related to this compound resulted in decreased levels of HIF-2α and associated genes, indicating a potential mechanism for its antitumor effects .
- Mechanistic Studies : Research has indicated that similar compounds can disrupt cellular pathways by inhibiting key enzymes like nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of other critical enzymes involved in cell growth .
Research Findings
Recent findings suggest that this compound can be further developed into therapeutic agents targeting specific cancers due to its ability to modulate important cellular pathways. The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance its efficacy and selectivity against cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing O-5-Bromopyridin-3-yl dimethylcarbamothioate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the bromine atom on 5-bromopyridin-3-ol is displaced by a dimethylcarbamothioate group. Optimization involves:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.
- Catalysts : Use of coupling agents (e.g., HATU) or bases (e.g., K₂CO₃) to facilitate the reaction.
- Temperature : Reactions are typically conducted at 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 3.0–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and pyridine carbons.
- IR : Peaks at ~1670 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S) validate functional groups.
- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns.
Q. How should researchers approach X-ray crystallographic analysis for structural confirmation?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution : SHELXS/SHELXD (direct methods) for phase determination .
- Refinement : SHELXL for full-matrix least-squares refinement, addressing thermal displacement parameters and hydrogen bonding .
- Example Data :
| Bond/Angle | Value (Å/°) | Source Compound |
|---|---|---|
| C5–C6 | 1.38 (3) | 2-(5-Bromopyridin-3-yl) |
| C13–O1–C14 | 121.0 (2) | Related oxadiazole |
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond angles, disorder) be resolved during refinement?
- Methodological Answer :
- Disorder Handling : Use PART instructions in SHELXL to model split positions for disordered atoms.
- Thermal Parameters : Apply anisotropic refinement for non-hydrogen atoms and isotropic constraints for hydrogens.
- Validation Tools : PLATON or Mercury for symmetry checks and Hirshfeld surface analysis.
Q. What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : Bromine activates the pyridine ring at the 3-position, directing nucleophilic attack.
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants under varying conditions (solvent, temperature).
Q. How can synthetic byproducts (e.g., di-substituted derivatives) be identified and minimized?
- Methodological Answer :
- Analytical Techniques : Use HPLC-MS to detect byproducts (e.g., di-substituted isomers).
- Optimization : Adjust stoichiometry (limiting dimethylcarbamothioate reagent) and reaction time.
Data Contradiction Analysis
Q. How should conflicting NMR data (e.g., split signals, coupling constants) be interpreted?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
